N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate
描述
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as BU-100, is a synthetic opioid compound that has been studied for its potential use in pain management. This compound is a selective agonist of the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. BU-100 has shown promising results in preclinical studies, and further research is being conducted to explore its potential therapeutic applications.
作用机制
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate acts as a selective agonist of the mu opioid receptor, which is responsible for mediating the analgesic effects of opioids. When this compound binds to the mu opioid receptor, it activates a series of downstream signaling pathways that ultimately result in the inhibition of pain signals in the brain and spinal cord. This compound also activates the reward pathways in the brain, which can lead to the development of tolerance, dependence, and addiction with prolonged use.
Biochemical and Physiological Effects
This compound has been shown to produce potent analgesic effects in animal models, with a longer duration of action and fewer side effects compared to traditional opioids. This compound also produces less respiratory depression and constipation, which are common side effects of opioids. This compound has also been shown to reduce opioid cravings and withdrawal symptoms in animal models, suggesting that it may have potential use in the treatment of opioid addiction and withdrawal.
实验室实验的优点和局限性
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages for lab experiments, including its potent analgesic effects, longer duration of action, and fewer side effects compared to traditional opioids. However, this compound is still in the preclinical stage of development, and further research is needed to determine its safety and efficacy in humans. Additionally, this compound may have potential for abuse and addiction, which should be carefully monitored in future studies.
未来方向
There are several future directions for research on N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate, including:
1. Further preclinical studies to determine the safety and efficacy of this compound in humans.
2. Clinical trials to evaluate the potential use of this compound in pain management, particularly in the treatment of chronic pain.
3. Studies to determine the potential use of this compound in the treatment of opioid addiction and withdrawal.
4. Development of novel formulations of this compound to improve its pharmacokinetic and pharmacodynamic properties.
5. Studies to determine the potential for abuse and addiction with prolonged use of this compound.
Conclusion
This compound, or this compound, is a synthetic opioid compound that has shown promising results in preclinical studies for its potential use in pain management and the treatment of opioid addiction and withdrawal. This compound acts as a selective agonist of the mu opioid receptor, producing potent analgesic effects with fewer side effects compared to traditional opioids. Further research is needed to determine the safety and efficacy of this compound in humans and to explore its potential therapeutic applications.
科学研究应用
N-benzyl-N-ethyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential use in pain management, particularly in the treatment of chronic pain. Preclinical studies have shown that this compound has potent analgesic effects, with a longer duration of action and fewer side effects compared to traditional opioids. This compound has also been studied for its potential use in the treatment of opioid addiction and withdrawal, as it has been shown to reduce opioid cravings and withdrawal symptoms in animal models.
属性
IUPAC Name |
N-benzyl-N-ethyl-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2.C2H2O4/c1-3-25(18-19-8-5-4-6-9-19)23(26)21-12-14-24(15-13-21)17-20-10-7-11-22(16-20)27-2;3-1(4)2(5)6/h4-11,16,21H,3,12-15,17-18H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSGHBJYOGQQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC(=CC=C3)OC.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。